Sub-nanomolar PDE5 Inhibition Requires the 3,4,5-Trimethoxyphenyl Substituent
In a series of 4-aryl-1-isoquinolinones, the 3,4,5-trimethoxyphenyl analog (compound 36a) exhibited PDE5 IC50 = 1.0 nM, while the corresponding 4-methoxy-phenyl analog showed a >100-fold reduction in activity (IC50 ≈ 130 nM). The unsubstituted phenyl analog was essentially inactive. This demonstrates that the full trimethoxyphenyl pattern is essential for high-affinity PDE5 engagement [1]. The target compound, 1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid, incorporates this critical pharmacophore as its N-aryl group.
| Evidence Dimension | PDE5 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.0 nM (compound 36a; 4-(3,4,5-trimethoxyphenyl)-1-isoquinolinone scaffold with additional 7-substitution) |
| Comparator Or Baseline | 4-methoxy-phenyl analog: IC50 ≈ 130 nM; unsubstituted phenyl analog: inactive |
| Quantified Difference | >100-fold loss of activity with single methoxy substitution; complete loss with unsubstituted phenyl |
| Conditions | Recombinant human PDE5 enzyme assay, cGMP substrate |
Why This Matters
Confirms that the 3,4,5-trimethoxyphenyl moiety is not replaceable by simpler aryl groups for PDE5-targeted applications, justifying the procurement of the trimethoxyphenyl-containing scaffold.
- [1] Ukita T, Nakamura Y, Kubo A, et al. Novel, Potent, and Selective Phosphodiesterase 5 Inhibitors: Synthesis and Biological Activities of a Series of 4-Aryl-1-isoquinolinone Derivatives. J Med Chem. 2001;44(13):2204-2218. doi:10.1021/jm000558h. View Source
